1-Methanesulfonyl-2-methylbenzene
Overview
Description
1-Methanesulfonyl-2-methylbenzene, also known as 2-(Methylsulfonyl)toluene, is an organic compound with the molecular formula C8H10O2S. It is a derivative of toluene where a methyl group is substituted with a methanesulfonyl group. This compound is part of the broader class of sulfonyl compounds, which are known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methanesulfonyl-2-methylbenzene can be synthesized through various methods. One common approach involves the sulfonation of toluene derivatives. For instance, the reaction of toluene with methanesulfonyl chloride in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Methanesulfonyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Various electrophiles, such as halogens or nitro groups, can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methanesulfonic acid, while substitution reactions can produce a wide range of functionalized aromatic compounds.
Scientific Research Applications
1-Methanesulfonyl-2-methylbenzene has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Some derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism by which 1-Methanesulfonyl-2-methylbenzene exerts its effects involves its ability to participate in various chemical reactions. The methanesulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. This makes the compound a versatile intermediate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Methanesulfonic Acid: A simpler sulfonyl compound with similar reactivity but different applications.
Toluene: The parent compound, which lacks the sulfonyl group and has different chemical properties.
Benzene Sulfonic Acid: Another sulfonyl derivative with distinct reactivity and uses.
Uniqueness: 1-Methanesulfonyl-2-methylbenzene is unique due to the presence of both a methyl and a methanesulfonyl group on the aromatic ring. This combination imparts specific reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions while maintaining stability under various conditions highlights its versatility and importance in scientific research and industrial applications.
Properties
IUPAC Name |
1-methyl-2-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-7-5-3-4-6-8(7)11(2,9)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBQJUIDAWPMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471626 | |
Record name | 1-methanesulfonyl-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23276-69-9 | |
Record name | 1-methanesulfonyl-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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